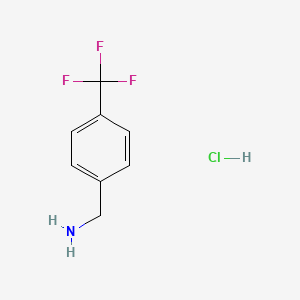

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Description

The exact mass of the compound (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-(Trifluoromethyl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Trifluoromethyl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDIOEYMKVFUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-99-2 | |

| Record name | 4-(Trifluoromethyl)benzylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride

High-Purity Fluorinated Building Block for Medicinal Chemistry [1]

Executive Summary

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride (also known as 4-(Trifluoromethyl)benzylamine HCl) is a critical fluorinated building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2] Distinguished by the presence of a trifluoromethyl (

This guide details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this compound, providing researchers with the data necessary to integrate it into high-throughput screening and lead optimization campaigns.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10]

The hydrochloride salt form is preferred in laboratory settings due to its superior stability and crystallinity compared to the hygroscopic and air-sensitive free base liquid.[1]

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | [4-(Trifluoromethyl)phenyl]methanamine hydrochloride |

| Common Name | 4-(Trifluoromethyl)benzylamine HCl |

| CAS Number (HCl Salt) | 3047-99-2 (Note: Often cited for salt in commercial catalogs; distinct from free base 3300-51-4 ) |

| Molecular Formula | |

| Molecular Weight | 211.61 g/mol |

| SMILES | C1=CC(=CC=C1CN)C(F)(F)F.Cl |

Physical Properties

| Property | Value / Description | Implication for Handling |

| Appearance | White to off-white crystalline powder | Easy to weigh; observe for yellowing (oxidation).[1] |

| Melting Point | 194–198 °C [1] | High thermal stability; suitable for solid-phase synthesis.[1] |

| Solubility | Soluble in Water, Methanol, DMSO | Compatible with standard biological assay buffers.[1] |

| Hygroscopicity | Moderate | Store in desiccator; weigh quickly in humid environments.[1] |

| Acidity (pKa) | ~9.0–9.5 (Ammonium conjugate) | Exists as protonated cation at physiological pH (7.4).[1] |

Synthetic Routes & Optimization

The synthesis of 4-(Trifluoromethyl)benzylamine HCl typically proceeds via the reduction of 4-(trifluoromethyl)benzonitrile.[1] The electron-withdrawing nature of the

Primary Route: Catalytic Hydrogenation of Nitrile

This is the most scalable method, avoiding stoichiometric metal waste.[1]

-

Precursor: 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)[1]

-

Reagents:

(gas), Pd/C or Raney Nickel, HCl/MeOH.[1] -

Mechanism: Heterogeneous catalysis facilitates the addition of hydrogen across the nitrile triple bond.[1]

Experimental Protocol (Bench Scale)

-

Charge: In a high-pressure reactor, dissolve 4-(trifluoromethyl)benzonitrile (10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10 wt% Pd/C (100 mg). Caution: Pyrophoric.[1]

-

Acidification: Add concentrated HCl (1.1 eq) to trap the amine as it forms, preventing secondary amine formation (dimerization).[1]

-

Reduction: Pressurize with

(40–60 psi) and stir at RT for 4–6 hours. Monitor by TLC or LC-MS.[1] -

Workup: Filter catalyst through Celite under inert atmosphere. Concentrate the filtrate.

-

Crystallization: Triturate the residue with diethyl ether to precipitate the white HCl salt.

Alternative Route: Reductive Amination

Useful when starting from the aldehyde.[1]

-

Precursor: 4-(Trifluoromethyl)benzaldehyde.[1]

-

Reagents: Hydroxylamine HCl (to form oxime) followed by reduction, or direct reductive amination with ammonium acetate and

.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final salt, highlighting critical decision points.

Figure 1: Synthetic pathways for 4-(Trifluoromethyl)benzylamine HCl. Route A is preferred for industrial scalability due to atom economy.

Medicinal Chemistry Utility

In drug design, the 4-(trifluoromethyl)benzylamine moiety acts as a bioisostere for chlorobenzyl or methylbenzyl groups, but with distinct advantages driven by fluorine chemistry.[1]

Structural Advantages[1]

-

Metabolic Stability: The

group blocks the para position of the phenyl ring, preventing Cytochrome P450-mediated hydroxylation (metabolic soft spot).[1] -

Lipophilicity Modulation: The

group significantly increases -

Electronic Effects: The strong electron-withdrawing nature (

) reduces the basicity of the benzylic amine slightly compared to non-fluorinated analogs, potentially altering binding kinetics in the catalytic pockets of enzymes like proteases.[1]

Known Applications

-

Diabetes: Intermediate in the synthesis of KRP-297 , a PPAR

agonist used in antidiabetic research [3].[1] -

Serine Protease Inhibitors: Used as a P1 or P4 anchor in inhibitors targeting thrombin or Factor Xa, where the phenyl ring fills a hydrophobic pocket (S1/S4) and the amine interacts with Asp residues.[1]

Structure-Activity Relationship (SAR) Diagram[1]

Figure 2: Pharmacophore mapping of the 4-(Trifluoromethyl)benzylamine scaffold, illustrating the functional roles of its substructures.[1]

Handling, Stability & Safety

Safety Hazards (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures: Always handle in a fume hood. Wear nitrile gloves and chemical safety goggles.[1] The HCl salt is corrosive to mucous membranes upon inhalation.[1]

Storage & Stability[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to ambient moisture can lead to clumping and hydrolysis issues over long periods.[1]

-

Storage Conditions: Store at room temperature (15–25°C) in a tightly sealed container, preferably within a desiccator.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).[1]

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (General Reference on CF3 utility).

-

Nomura, M., et al. (1999).[1] (3-Substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents.[1] Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538.[1] Available at: [Link]

-

PubChem. (2025).[1][6] Compound Summary: 4-(Trifluoromethyl)benzylamine.[1][2][7][4][8][5][9] National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Trifluoromethyl-phenylammonium chloride | C7H7ClF3N | CID 45075644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(TRIFLUOROMETHYL)BENZYLAMINE | 3047-99-2 [chemicalbook.com]

- 8. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone of modern drug design. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. For researchers and professionals in drug development, a comprehensive understanding of key trifluoromethylated building blocks is paramount for the creation of next-generation therapeutics.

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride, a versatile and reactive intermediate, has emerged as a critical component in the synthesis of a diverse array of biologically active molecules. Its utility spans from the development of anti-cancer and anti-inflammatory agents to agrochemicals. This guide provides an in-depth exploration of the synthesis, characterization, and applications of (4-(Trluoromethyl)phenyl)methanamine hydrochloride, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is essential for its handling, reaction optimization, and formulation. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 211.61 g/mol | [1][2] |

| Chemical Formula | C₈H₉ClF₃N | [1] |

| CAS Number | 3047-99-2 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 194-198 °C | [4] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base, (4-(Trifluoromethyl)phenyl)methanamine, followed by its conversion to the hydrochloride salt. This protocol is designed to be self-validating, with clear checkpoints for ensuring the purity and identity of the intermediate and final product.

Part 1: Synthesis of (4-(Trifluoromethyl)phenyl)methanamine (Free Base)

The synthesis of the free base can be accomplished through various reductive amination or reduction of nitrile or amide precursors. A common and reliable method involves the reduction of 4-(trifluoromethyl)benzonitrile.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(trifluoromethyl)benzonitrile (1 equivalent) and a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents), portion-wise to the stirred solution at 0 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction and Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield crude (4-(Trifluoromethyl)phenyl)methanamine as an oil or low-melting solid.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt enhances its stability and ease of handling.[3]

Experimental Protocol:

-

Dissolution: Dissolve the crude (4-(Trifluoromethyl)phenyl)methanamine in a suitable organic solvent, such as diethyl ether or toluene.[1]

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.[1]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid.[1] Continue the addition of HCl until no further precipitation is observed.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (4-(Trifluoromethyl)phenyl)methanamine hydrochloride in high purity.

Sources

Technical Guide: Lipophilicity Profiling of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride

[1][2]

Executive Summary

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated building block frequently employed in the synthesis of CNS-active agents and enzyme inhibitors.[1][2][3] The presence of the trifluoromethyl (

While the

Physicochemical Fundamentals

Structural Impact on Lipophilicity

The lipophilicity of this compound is governed by a "tug-of-war" between two opposing structural features:

-

The Hydrophobic Driver (

): This group increases the partition coefficient by increasing the molar volume and reducing the polarity of the phenyl ring.[1][3] It is highly lipophilic and metabolically stable.[1][3] -

The Hydrophilic Anchor (

): As a hydrochloride salt, the compound exists as a crystalline ionic solid.[1][3] In solution, the ammonium headgroup is highly solvated by water.[1][3]

Ionization and Partitioning Logic

At pH 7.4, the compound exists in equilibrium between its cationic form (

Experimental Methodologies

Protocol A: Potentiometric Titration (The "Gold Standard")

Best for: Simultaneous determination of

This method utilizes a dual-phase titration (Water/Octanol) to calculate

Reagents:

-

0.1 M HCl and 0.1 M KOH (standardized, carbonate-free).

-

Inert Gas: Argon or Nitrogen (to purge

).[1][2][3]

Workflow:

-

System Setup: Calibrate the glass electrode (pH 1.8 to 12.0) at 25°C.

-

Sample Prep: Dissolve 3–5 mg of (4-(Trifluoromethyl)phenyl)methanamine HCl in 10 mL of ISA water.

-

Blank Titration: Titrate the aqueous solution from pH 2.0 to 11.0 to determine the aqueous

( -

Dual-Phase Titration:

-

Calculation: The shift in the titration curve (

) allows the calculation of

Protocol B: Shake-Flask Method (Direct Partitioning)

Best for: Validating

Reagents:

Workflow:

-

Pre-saturation: Mix octanol and PBS for 24 hours; separate phases.

-

Stock Solution: Dissolve the compound in the aqueous phase (PBS) at a concentration of 1 mM (

). -

Equilibration:

-

In a glass vial, combine 2 mL of Stock Solution and 2 mL of pre-saturated Octanol.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to break the emulsion.

-

-

Quantification:

-

Calculation:

(Note: This assumes 1:1 volume ratio. Adjust formula if volumes differ).

Visualization of Physicochemical Dynamics[1]

Figure 1: Partition Equilibrium & Ionization

This diagram illustrates the dynamic equilibrium between the salt form, the ionized species in the water layer, and the neutral species partitioning into the lipid (octanol) layer.[1]

Caption: Fig 1. The thermodynamic cycle governing Log D.[1][3] The dominant species in water is the cation, but only the neutral amine crosses the lipid interface effectively.[1]

Data Analysis & Expected Results

The following table synthesizes predicted values versus expected experimental outcomes based on structure-activity relationships (SAR) of fluorinated benzylamines.

| Parameter | Value / Range | Interpretation |

| Intrinsic | 1.8 – 2.1 | Moderate lipophilicity of the neutral free base.[1][2][3] The |

| 8.60 | Slightly less basic than benzylamine (9.[1][2][3]3) due to electron-withdrawing | |

| 0.6 – 0.9 | At physiological pH, the compound is hydrophilic due to ionization.[1][2][3] | |

| Solubility (HCl) | > 20 mg/mL | High aqueous solubility driven by the ionic lattice energy of the hydrochloride salt.[1] |

Interpretation for Drug Development[2][3][4][5]

-

BBB Penetration: A

of ~0.7 is on the lower end for optimal CNS penetration (ideal range 1.5–2.5), but the small molecular weight (MW < 200) aids passive diffusion.[1][2] -

Formulation: The HCl salt is the preferred form for solid oral dosage due to stability and solubility, but formulation pH must be controlled to prevent precipitation of the free base in basic excipients.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76804, 4-(Trifluoromethyl)benzylamine.[1][2][3] Retrieved from [Link][1][2][3]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.[1][2][3] Retrieved from [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).[1][2][3] Current Topics in Medicinal Chemistry, 1(4), 277-351.[1][2][3] (Foundational text on potentiometric logP determination).

Strategic Fluorination: Enhancing the Metabolic Stability of Benzylamines

Executive Summary

Benzylamine moieties are ubiquitous pharmacophores in drug discovery, present in numerous GPCR ligands and enzyme inhibitors. However, they represent a classic "metabolic soft spot," frequently undergoing rapid oxidative deamination and

This guide details the strategic incorporation of trifluoromethyl (

The Metabolic Liability of Benzylamines

To solve the instability problem, one must first understand the mechanism of degradation. Benzylamines are primarily metabolized via two pathways:

-

-Carbon Hydroxylation (CYP-mediated): The electron-rich nitrogen facilitates the abstraction of a hydrogen atom or an electron from the benzylic carbon (

-

MAO-mediated Oxidation: Monoamine oxidases target the amine directly, leading to oxidative deamination.

The "Fluorine Effect" Mechanism

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. It stabilizes benzylamines through three distinct mechanisms:

-

Electronic Deactivation (The Inductive Effect): The

group is strongly electron-withdrawing ( -

Steric Shielding: The Van der Waals radius of a

group is approximately equivalent to an isopropyl group. Placing a -

Lipophilicity Modulation: While

increases lipophilicity (

Visualization: Mechanistic Interference

The following diagram illustrates how the Trifluoromethyl group interferes with the standard CYP450 catalytic cycle.

Figure 1: Mechanistic interference of the Trifluoromethyl group in the CYP450 oxidative pathway.

Experimental Protocol: Microsomal Stability Assay

To quantify the stability conferred by

Reagents and Preparation

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

This protocol is designed for a 96-well plate format to allow for SAR screening.

-

Pre-Incubation:

-

Prepare a master mix of Buffer and HLM (final protein conc. 0.5 mg/mL).

-

Spike test compounds (benzylamine analogs) into the master mix at a final concentration of 1 µM (keeps DMSO < 0.1%).

-

Incubate at 37°C for 10 minutes to allow enzyme-substrate binding equilibrium.

-

-

Reaction Initiation:

-

Add pre-warmed NADPH regenerating system to initiate the reaction.

-

Critical Control: Include a "minus NADPH" control to rule out chemical instability.

-

-

Sampling (Time-Course):

-

At

minutes, transfer 50 µL of the reaction mixture into 150 µL of Stop Solution (ACN).

-

-

Quenching & Processing:

-

Vortex plates for 10 minutes to ensure protein precipitation.

-

Centrifuge at 4000 rpm for 20 minutes at 4°C.

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS (e.g., C18 column, water/ACN gradient + 0.1% Formic Acid).

-

Monitor MRM (Multiple Reaction Monitoring) transitions for parent ion.

-

Workflow Visualization

Figure 2: Standardized workflow for Human Liver Microsome (HLM) stability assessment.

Data Interpretation & SAR Analysis

The raw data (Peak Area Ratio) is plotted as

Comparative Stability Data (Representative)

The table below demonstrates the dramatic effect of

| Compound ID | Structure Description | Stability Class | ||

| BA-001 | Unsubstituted Benzylamine | 12.5 | 110.8 | Low (High Clearance) |

| BA-002 | 4-Methyl-benzylamine | 18.2 | 76.1 | Low |

| BA-003 | 4-Trifluoromethyl-benzylamine | 45.0 | 30.8 | Moderate |

| BA-004 | 2-Trifluoromethyl-benzylamine | >120 | < 5.8 | High (Stable) |

Analysis:

-

BA-001: Rapidly metabolized due to accessible

-protons. -

BA-003 (Para): The

group exerts an electronic deactivation effect, slowing oxidation, but the site is still sterically accessible. -

BA-004 (Ortho): Shows the "Magic Methyl" effect. The ortho

provides both electronic deactivation AND steric hindrance, effectively shutting down the metabolic pathway [2].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

An In-Depth Technical Guide to the Solubility of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride (CAS No. 3047-99-2). As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the physicochemical drivers of this compound's solubility, present a validated experimental protocol for its determination, summarize its behavior in various solvent systems, and discuss key factors that modulate its solubility profile.

Introduction: The Critical Role of Solubility

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride is a versatile chemical intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a trifluoromethylated aromatic ring and a primary amine salt, imparts unique electronic and steric properties. However, the successful application of any compound in a solution-phase process—be it a multi-step synthesis or a final drug formulation—is fundamentally governed by its solubility.

Poor solubility can lead to significant challenges, including:

-

Inaccurate Biological Screening: Undissolved compound can lead to false negatives or underestimated potency in in vitro assays.

-

Low Reaction Yields: In heterogeneous reaction mixtures, mass transfer limitations can hinder reaction rates and completeness.

-

Complex Purifications: Difficulty in selecting appropriate solvent systems for crystallization or chromatography.

-

Poor Bioavailability: For active pharmaceutical ingredients (APIs), low aqueous solubility is a primary obstacle to effective absorption.

This guide addresses these challenges by providing a foundational understanding of the factors controlling the solubility of this specific amine salt and the methods to accurately quantify it.

Physicochemical Properties and Their Influence on Solubility

The solubility of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is a direct consequence of the interplay between its distinct structural motifs. The molecule is amphiphilic, possessing both polar (hydrophilic) and nonpolar (hydrophobic) regions.

-

The Benzylammonium Chloride Group (-CH₂NH₃⁺Cl⁻): This is the dominant hydrophilic center. As a salt, it is ionic and readily participates in strong ion-dipole interactions with polar solvents, particularly water. The ammonium cation is also a strong hydrogen bond donor, further enhancing its affinity for polar protic solvents like water and alcohols. The hydrochloride salt form is a common strategy to enhance the aqueous solubility of amine-containing compounds.[2]

-

The Phenyl Ring (-C₆H₄-): The aromatic ring is inherently nonpolar and hydrophobic. It favors interactions with nonpolar solvents through van der Waals forces and π-π stacking. This region of the molecule drives solubility in aromatic and other nonpolar organic solvents.

-

The Trifluoromethyl Group (-CF₃): This functional group has a complex character. It is a potent electron-withdrawing group, which can influence the basicity of the amine.[3] While it is composed of polar C-F bonds, its overall contribution is more lipophilic than a simple methyl group, increasing the molecule's interaction with nonpolar environments.

The balance of these competing influences dictates the compound's solubility in a given solvent, adhering to the principle of "like dissolves like."

Caption: Interplay of functional groups governing solubility.

Solubility Data in Common Solvents

Based on its amphiphilic nature and ionic salt form, a predictable pattern of solubility emerges. The following table summarizes the qualitative solubility behavior of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride. Quantitative data requires experimental determination as described in Section 4.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The ionic hydrochloride salt and the ability to form hydrogen bonds lead to strong favorable interactions. The compound is explicitly described as soluble in water.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The high polarity of these solvents can effectively solvate the ionic salt, though perhaps less effectively than protic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Slightly Soluble to Insoluble | The phenyl ring provides some affinity, but the high lattice energy of the salt form will likely prevent significant dissolution. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | These solvents lack the polarity to overcome the crystal lattice energy of the ionic salt. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[5][6]

Principle of Measurement

The method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until the dissolution and precipitation processes reach a state of dynamic equilibrium. At this point, the solution is saturated. The undissolved solid is removed, and the concentration of the solute in the clear supernatant is quantified, typically by HPLC-UV or LC-MS.[7][8]

Detailed Step-by-Step Protocol

Materials and Reagents:

-

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride (solid, purity >98%)

-

Solvent of interest (e.g., HPLC-grade water, phosphate buffer pH 7.4)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials for analysis

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess of solid (4-(Trifluoromethyl)phenyl)methanamine hydrochloride (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[5][6]

-

Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker or roller. Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[5][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution directly into a clean autosampler vial. This step is critical to remove all particulate matter.

-

Analysis: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method against a set of known calibration standards.

-

Verification: The pH of the final saturated solution should be measured, as it can be altered by the dissolved solute.[6]

Caption: Workflow for the Shake-Flask Solubility Method.

Factors Affecting Solubility

The solubility of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is not a fixed constant but is highly sensitive to environmental conditions, most notably pH.

The Critical Influence of pH

As an amine salt, the compound's aqueous solubility is profoundly dependent on pH.[9] The amine group exists in equilibrium between its protonated (R-NH₃⁺), highly water-soluble form and its deprotonated free base (R-NH₂), which is significantly less polar and less soluble.

-

In Acidic to Neutral Conditions (Low pH): The equilibrium is shifted towards the protonated R-NH₃⁺ cation. This ionic form is readily solvated by water, resulting in higher solubility.[10][11]

-

In Basic Conditions (High pH): The addition of a base consumes H⁺, shifting the equilibrium to the right, favoring the formation of the neutral free base, R-NH₂. The free base is less polar and will have substantially lower aqueous solubility, potentially leading to precipitation.

This behavior is critical for designing formulation strategies, controlling crystallization, and understanding physiological disposition. For instance, the compound will be more soluble in the acidic environment of the stomach than in the more neutral environment of the intestines.

Caption: pH-dependent equilibrium of the amine salt.

Temperature

For most solids, solubility increases with temperature. This relationship can be leveraged to prepare supersaturated solutions for crystallization. However, it is crucial to report solubility data at a specified, constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for reproducibility.

Conclusion and Recommendations

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride is a compound whose solubility is dominated by its ionic salt character and the amphiphilic nature of its molecular structure. It exhibits high solubility in polar protic solvents like water, a characteristic that is critically dependent on maintaining an acidic to neutral pH. Conversely, it is expected to be poorly soluble in nonpolar solvents.

For professionals in research and development, we recommend the following:

-

Always Quantify: Do not rely on qualitative descriptors. Use the shake-flask method described herein to determine accurate thermodynamic solubility in relevant media (e.g., water, buffers, reaction solvents).

-

Control for pH: When working in aqueous media, always buffer the system or, at a minimum, measure and report the final pH of the saturated solution.

-

Leverage Solvent Properties: Use polar aprotic solvents like DMSO for stock solutions in biological screening, but be mindful of potential precipitation upon dilution into aqueous buffers.

-

Consider the Free Base: For reactions or extractions requiring a nonpolar solvent, the hydrochloride salt will first need to be neutralized with a base to generate the more organic-soluble free amine.

By understanding and applying these principles, researchers can mitigate risks associated with poor solubility and accelerate the development of processes and products that rely on this versatile chemical intermediate.

References

-

de Campos, V. E. B., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Toronto Scarborough. [Link]

-

Zhou, G., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 4(1), 6. [Link]

-

Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from Study.com. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]

-

Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

The Organic Chemistry Tutor. (2025, April 24). pH and Solubility. Retrieved from YouTube. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from Sciencemadness.org. [Link]

-

Carleton University. (2023, August 31). Solubility of Organic Compounds. Retrieved from Carleton University. [Link]

-

Evotec (formerly Cyprotex). (n.d.). Thermodynamic Solubility. Retrieved from Evotec. [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride (EVT-2850631) | 2243507-47-1 [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(TRIFLUOROMETHYL)BENZYLAMINE | 3047-99-2 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Reductive Amination Using (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing reductive amination reactions using (4-(trifluoromethyl)phenyl)methanamine hydrochloride. This protocol is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of the trifluoromethyl moiety to enhance molecular characteristics. We will explore the underlying reaction mechanism, compare common reducing agents, and provide two detailed, field-proven protocols for the synthesis of secondary amines from various carbonyl precursors. The guide emphasizes the rationale behind procedural choices, methods for reaction monitoring, and robust purification techniques to ensure high-purity outcomes.

Introduction: The Strategic Importance of the Trifluoromethyl Group

Reductive amination stands as one of the most versatile and reliable methods for synthesizing amines from carbonyl compounds.[1][2] The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[3] The CF₃ group significantly impacts a molecule's physicochemical properties by:

-

Enhancing Lipophilicity: The trifluoromethoxy group, a related moiety, is known to increase a drug's lipophilicity and its ability to cross the blood-brain barrier.[4] This property is crucial for developing therapeutics targeting the central nervous system.

-

Improving Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation by enzymes, which can improve a drug's bioavailability and in-vivo half-life.[4]

-

Modulating Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of a nearby amine, influencing its ionization state at physiological pH and its binding affinity to biological targets.[3]

(4-(Trifluoromethyl)phenyl)methanamine is therefore a critical building block for synthesizing novel chemical entities where these properties are desired. This guide provides the necessary protocols to effectively utilize its hydrochloride salt in reductive amination.

The Mechanism of Reductive Amination

Reductive amination is a two-part reaction that transforms a carbonyl group (aldehyde or ketone) into an amine.[5]

-

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. This forms a transient hemiaminal intermediate, which then dehydrates to form a C=N double bond, known as an imine. Under acidic conditions, this imine can be protonated to form a more electrophilic iminium ion.[1][6]

-

Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final secondary amine.[7]

The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[8]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium cyanoborohydride [organic-chemistry.org]

Application Notes & Protocols for Amide Bond Formation with (4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride in amide bond formation reactions. Amide synthesis is a cornerstone of modern drug discovery and materials science.[1][2] However, substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl moiety on the phenyl ring of the title compound, present unique challenges due to reduced nucleophilicity of the amine. This guide elucidates the underlying chemical principles, offers a comparative analysis of common coupling strategies, and provides detailed, field-tested protocols for achieving high-yielding and pure amide products. We will focus on two robust and widely applicable coupling systems: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU).

Introduction: The Challenge and Opportunity of Electron-Deficient Amines

The amide bond is a fundamental linkage in a vast array of pharmaceuticals, natural products, and polymers.[1] Its synthesis, typically via the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[1][3] The direct condensation is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[4]

(4-(Trifluoromethyl)phenyl)methanamine presents a specific challenge. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the benzylic amine.[5] This diminished reactivity can lead to sluggish or incomplete reactions when using standard amide coupling protocols.[3] Consequently, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount for success.

Furthermore, the amine is supplied as a hydrochloride salt. This necessitates the use of a base in the reaction mixture to liberate the free, nucleophilic amine in situ. The choice and stoichiometry of this base are critical variables that will be addressed in the protocols.

Strategic Selection of Coupling Reagents

To overcome the reduced nucleophilicity of (4-(Trifluoromethyl)phenyl)methanamine, a highly efficient carboxylic acid activation strategy is required. We will detail protocols for two of the most reliable classes of coupling reagents: carbodiimides and uronium salts.

-

Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate is susceptible to nucleophilic attack by the amine. To mitigate potential side reactions and reduce the risk of racemization in chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester.[4]

-

Uronium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent. It reacts with carboxylates to form an activated acyl-uronium species, which rapidly converts to a highly reactive HOAt ester.[1][8] HATU is known for its high efficiency, fast reaction rates, and low rates of epimerization, making it particularly suitable for challenging couplings involving electron-deficient amines or sterically hindered substrates.[3][8]

The following diagram illustrates the general workflow for these coupling reactions.

Caption: General experimental workflow for amide coupling.

Mechanistic Insight: Why These Reagents Work

Understanding the reaction mechanism allows for rational troubleshooting and optimization.

EDC/HOBt Mechanism

The EDC/HOBt mediated coupling proceeds through a well-defined pathway:

-

The carboxylic acid attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.

-

HOBt, acting as a nucleophilic catalyst, rapidly intercepts this intermediate to form an active HOBt-ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to a stable N-acylurea byproduct.[4]

-

The free (4-(Trifluoromethyl)phenyl)methanamine, liberated by the base, attacks the carbonyl of the HOBt-ester.

-

This nucleophilic acyl substitution releases the desired amide and regenerates HOBt.

Caption: Simplified mechanism of EDC/HOBt mediated amidation.

HATU Mechanism

HATU is an aminium salt that provides a highly efficient activation pathway:

-

The carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA, reacts with HATU.

-

This reaction generates a highly electrophilic O-acyl(tetramethyl)isouronium intermediate.

-

The 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which is part of the HATU structure, is then transferred to the acyl group, forming a highly reactive HOAt-ester.

-

The amine nucleophile attacks the activated ester to yield the final amide product.[1]

The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step compared to HOBt, making HATU particularly effective for challenging substrates.[8]

Experimental Protocols

Safety First: (4-(Trifluoromethyl)phenyl)methanamine is corrosive and can cause skin and eye irritation or burns.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Purpose |

| Carboxylic Acid | - | 1.0 | Substrate |

| (4-(Trifluoromethyl)phenyl)methanamine HCl | 211.61 | 1.1 | Substrate |

| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Reagent |

| HOBt (anhydrous) | 135.12 | 1.2 - 1.5 | Additive to prevent side reactions |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 | Base (neutralizes HCl and activates) |

| Anhydrous Solvent (DMF or DCM) | - | - | Reaction Medium |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.) and (4-(Trifluoromethyl)phenyl)methanamine hydrochloride (1.1 eq.).

-

Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the stirred solution.

-

Activation: Slowly add DIPEA (2.5 eq.) dropwise to the reaction mixture. Causality Note: One equivalent of base is required to neutralize the amine hydrochloride salt. The additional base is necessary to deprotonate the carboxylic acid for activation and to scavenge the HCl generated during the reaction.[11]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation Note: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for particularly challenging couplings, including sterically hindered carboxylic acids or when faster reaction times are desired.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Purpose |

| Carboxylic Acid | - | 1.0 | Substrate |

| (4-(Trifluoromethyl)phenyl)methanamine HCl | 211.61 | 1.1 | Substrate |

| HATU | 380.23 | 1.1 - 1.2 | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 | Base (neutralizes HCl and activates) |

| Anhydrous Solvent (DMF or Acetonitrile) | - | - | Reaction Medium |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF or acetonitrile.

-

Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes.

-

Activation: Add HATU (1.1 eq.) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.[12]

-

Amine Addition: Add a solution of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride (1.1 eq.) in a minimal amount of DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Experience Note: HATU reactions are typically much faster than EDC couplings.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Redissolve the residue in ethyl acetate or DCM. c. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization. The urea byproducts from HATU are generally water-soluble, simplifying purification compared to DCC/DIC.[8]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient activation; low nucleophilicity of the amine. | Switch from EDC/HOBt to the more potent HATU. Increase reaction time or temperature (e.g., to 40-50 °C). Ensure reagents are anhydrous. Use 1.5 eq. of coupling reagent. |

| Side Product Formation | N-acylurea formation (with EDC); guanidinylation of amine (with excess HATU). | For EDC, ensure HOBt is added. For HATU, avoid large excess and consider pre-activation of the acid before adding the amine to prevent the coupling reagent from reacting with the amine.[8] |

| Epimerization (for chiral acids) | Excess base or elevated temperature. | Use a weaker, non-nucleophilic base like DIPEA instead of triethylamine. Maintain low reaction temperatures (0 °C to RT). Use HATU, which is known for low epimerization rates.[8] |

| Difficult Purification | Water-soluble byproducts remaining in the organic layer. | Perform multiple aqueous washes during workup. If using EDC, the urea byproduct is water-soluble and should be removed effectively. |

Conclusion

The successful synthesis of amides from (4-(Trifluoromethyl)phenyl)methanamine hydrochloride hinges on overcoming the amine's reduced nucleophilicity through the use of potent coupling reagents and carefully controlled reaction conditions. Both the EDC/HOBt and HATU protocols presented here are reliable methods for achieving this transformation. The choice between them may be guided by factors such as cost, reaction scale, and the specific nature of the carboxylic acid substrate. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available from: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available from: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

Pflaum, M. J., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 99(11), 3804-3809. Available from: [Link]

-

S-BN. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Available from: [Link]

-

Wikipedia. (n.d.). Carbodiimide. Available from: [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available from: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Available from: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

-

Reddit. (2022, December 16). HATU coupling - what's the best order? r/Chempros. Available from: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. uro.hmc.edu [uro.hmc.edu]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. hepatochem.com [hepatochem.com]

- 12. reddit.com [reddit.com]

High-Fidelity Synthesis of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride via Catalytic Hydrogenation

Abstract & Strategic Overview

The synthesis of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is a critical transformation in medicinal chemistry, serving as a key building block for agents modulating serotonin receptors and various kinase inhibitors. While the reduction of the corresponding nitrile (4-(trifluoromethyl)benzonitrile) is the most direct synthetic route, it presents two distinct chemoselectivity challenges:

-

Secondary Amine Formation: The highly reactive imine intermediate tends to condense with the product amine, leading to dimerized impurities.

-

Hydrodefluorination: The trifluoromethyl (

) group, while robust, is susceptible to C-F bond cleavage under aggressive hydrogenation conditions, particularly with heterogeneous catalysts.

This Application Note details a High-Fidelity Acidic Hydrogenation Protocol . By utilizing a Pd/C catalyst in a methanolic HCl medium, we effectively trap the primary amine as an ammonium salt immediately upon formation. This kinetic trapping prevents secondary amine formation and allows for mild conditions that preserve the

Mechanistic Insight & Reaction Design

The Competitive Landscape

The hydrogenation of nitriles proceeds through an aldimine intermediate (

The Acid-Trapping Solution:

By conducting the reaction in acidic media (HCl), the product amine is instantly protonated to the ammonium salt (

Mechanistic Pathway Diagram

Figure 1: Reaction pathway illustrating the "Acid-Trap" strategy. Protonation of the amine (Green path) outcompetes the dimerization side-reaction (Red dashed path).

Experimental Protocol

Materials & Equipment

| Component | Specification | Function |

| Substrate | 4-(Trifluoromethyl)benzonitrile (>98%) | Precursor |

| Catalyst | 10% Pd/C (Degussa Type, 50% water wet) | Hydrogenation Catalyst |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Acid Source | Conc. HCl (37%) or 1.25M HCl in MeOH | Amine Scavenger |

| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Reductant |

| Vessel | Parr Shaker or Büchi Autoclave | Pressure containment |

Step-by-Step Methodology

Safety Warning: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always handle as a water-wet paste. Methanol is flammable. Hydrogen gas is explosive.

Phase 1: Reactor Loading

-

Charge Substrate: In a clean hydrogenation vessel, dissolve 4-(Trifluoromethyl)benzonitrile (10.0 g, 58.4 mmol) in Methanol (100 mL).

-

Acidification: Slowly add Concentrated HCl (5.0 mL, ~60 mmol, 1.05 equiv).

-

Note: A slight excess of HCl ensures all amine is trapped.

-

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10% Pd/C (50% wet) (1.0 g, 10 wt% loading).

-

Critical: Add the catalyst to the liquid; do not put dry catalyst in a flask and pour solvent over it.

-

Phase 2: Hydrogenation[1]

-

Purge: Seal the vessel. Purge with Nitrogen (

) followed by Hydrogen ( -

Pressurize: Pressurize the vessel to 3–5 bar (45–75 psi) with H₂.

-

Note: While atmospheric pressure (balloon) works, elevated pressure significantly improves kinetics and prevents catalyst poisoning.

-

-

Reaction: Agitate (stir or shake) at Room Temperature (20–25°C) .

-

Duration: Monitor consumption of H₂. Reaction typically completes in 4–6 hours.

-

Control: Do not heat above 40°C to avoid defluorination.

-

Phase 3: Workup & Isolation

-

Depressurize: Vent H₂ and purge with Nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (20 mL).

-

Safety: Keep the filter cake wet with water/solvent to prevent ignition.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to approximately 20% of the original volume.

-

Crystallization: Add Diethyl Ether or MTBE (50 mL) to the residue to induce precipitation of the hydrochloride salt.

-

Final Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure high-quality solvents. Increase pressure to 10 bar. Fresh catalyst batch. |

| Defluorination | Temperature too high | Maintain T < 30°C. Do not use PtO₂ (more aggressive toward halogens). |

| Secondary Amine | Insufficient Acid | Ensure pH < 2 throughout the reaction. Use 1.1–1.5 eq of HCl. |

| Colored Product | Trace Pd leaching | Treat filtrate with activated charcoal or metal scavenger resin (e.g., SiliaMetS®). |

References

-

Maegawa, T., et al. (2007). "Efficient and Practical Catalytic Hydrogenation of Nitriles to Primary Amines under Mild Conditions." Chemistry – A European Journal.

-

Koulocheri, S. D., & Haroutounian, S. A. (2008). "Common synthetic approaches to benzylamines." Current Organic Chemistry.

-

ChemicalBook. (n.d.). "4-(Trifluoromethyl)benzylamine Synthesis Protocols."

-

Hylton, K., et al. (2014). "Hydrogenation of Nitriles to Amines." Platinum Metals Review.

Sources

The Strategic Application of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride in the Rational Design of Potent Enzyme Inhibitors

Introduction: The Trifluoromethylphenyl Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule therapeutics has become a cornerstone of rational drug design. Among the various fluorinated moieties, the trifluoromethyl (CF3) group, particularly when appended to a phenyl ring, offers a unique constellation of physicochemical properties that can profoundly enhance the potency, metabolic stability, and pharmacokinetic profile of enzyme inhibitors.[1] This technical guide elucidates the versatile application of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride as a key building block in the synthesis of sophisticated enzyme inhibitors, with a particular focus on the lucrative field of kinase inhibition. We will delve into the underlying principles that make this scaffold advantageous, provide exemplary synthetic strategies, and detail a comprehensive protocol for the in vitro evaluation of newly designed inhibitors.

The utility of the trifluoromethyl group stems from its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1] The replacement of a methyl group with a trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its binding affinity to the target enzyme. Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.

Rationale for Employing (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride in Enzyme Inhibitor Design

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride serves as an invaluable starting material for several reasons:

-

Pre-installed Trifluoromethylphenyl Moiety: This building block provides a readily available source of the trifluoromethylphenyl group, saving multiple synthetic steps and allowing for rapid diversification of the inhibitor library.

-

Versatile Amino Group: The primary amine functionality serves as a versatile chemical handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and urea/thiourea formation. This allows for the facile introduction of various pharmacophoric elements to probe the chemical space around the target enzyme's active site.

-

Structural Rigidity and Vectorial Projection: The benzylamine core provides a degree of conformational rigidity, which can be advantageous in pre-organizing the inhibitor for optimal binding to the enzyme. The amine vector allows for the projection of substituents into specific pockets of the enzyme's active site.

-

Modulation of Physicochemical Properties: The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and oral bioavailability. The basicity of the amine can be modulated through derivatization, allowing for fine-tuning of the overall physicochemical properties of the final inhibitor.

Application Showcase: Design and Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors represent a major class of therapeutic agents. The trifluoromethylphenyl motif is a common feature in many approved and investigational kinase inhibitors.

A prime example of a successful drug featuring a related scaffold is Nilotinib (Tasigna®) , a potent inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia (CML). While the synthesis of Nilotinib itself is complex, the core structure contains a trifluoromethylphenyl group linked to an amino-pyrimidine scaffold, highlighting the importance of this moiety in achieving high-affinity binding to the kinase active site.

Below is a representative synthetic workflow illustrating how (4-(Trifluoromethyl)phenyl)methanamine hydrochloride can be utilized to generate a library of potential kinase inhibitors based on a common pyrimidine scaffold.

Caption: Synthetic workflow for kinase inhibitors.

This synthetic approach allows for the rapid generation of a diverse library of compounds by varying the arylboronic acid in the Suzuki coupling step, enabling a thorough exploration of the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol describes a general method for the synthesis of a 2-amino-4-aryl-pyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

-

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

-

2,4-Dichloropyrimidine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., Dioxane/Water mixture)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Procedure:

-

Step 1: Nucleophilic Aromatic Substitution:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF, add (4-(Trifluoromethyl)phenyl)methanamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at 80 °C for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-((4-(trifluoromethyl)benzyl)amino)-4-chloropyrimidine intermediate.

-

-

Step 2: Suzuki Coupling:

-

To a solution of the 2-((4-(trifluoromethyl)benzyl)amino)-4-chloropyrimidine intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a dioxane/water (4:1) mixture, add K2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the final compound by silica gel column chromatography.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based ATP detection assay.

Materials:

-

Kinase of interest (e.g., Abl, EGFR, etc.)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Sources

Microwave-Assisted Functionalization of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride

Application Note & Protocol Guide

Strategic Overview

(4-(Trifluoromethyl)phenyl)methanamine (also known as 4-(trifluoromethyl)benzylamine) is a high-value building block in medicinal chemistry.[1] The trifluoromethyl (

Microwave-assisted organic synthesis (MAOS) offers a distinct advantage for this substrate. The polar nature of the hydrochloride salt and the requisite polar solvents (e.g., water, DMSO, MeOH) couple efficiently with microwave irradiation, allowing for rapid superheating and accelerated reaction kinetics.

This guide addresses the specific technical challenge of using the hydrochloride salt form (CAS: 3047-99-2) rather than the free base. While the salt is more stable and easier to handle, it is non-nucleophilic. Successful functionalization requires a strategic approach to neutralization, either in situ or via pre-processing.

Chemical Profile

| Property | Data |

| Chemical Name | (4-(Trifluoromethyl)phenyl)methanamine hydrochloride |

| Synonyms | 4-(Trifluoromethyl)benzylamine HCl; 4-Aminomethylbenzotrifluoride HCl |

| CAS Number | 3047-99-2 (Salt); 3300-51-4 (Free Base) |

| Molecular Weight | 211.61 g/mol |

| Solubility | High: Water, Methanol, DMSO.[2] Low: DCM, Toluene, Hexanes. |

Technical Core: Handling the Hydrochloride Salt

The critical decision point in your workflow is how to liberate the nucleophilic amine from its ammonium salt. The hydrochloride form (

Strategy A: The "Green" Aqueous System (Recommended)

Mechanism: Water is an excellent microwave absorber. In aqueous media, the salt dissociates fully. Adding an inorganic base or a reactive anion (like cyanate) allows the reaction to proceed directly without organic solvents.

-

Best for: Urea synthesis, aqueous

.

Strategy B: In Situ Organic Neutralization

Mechanism: The salt is suspended in an organic solvent (DMF/NMP) and treated with a tertiary amine base (DIPEA or TEA).

-

Best for: Amide couplings, Ugi reactions.

-

Risk: The neutralization is exothermic. In a sealed microwave vial, this can cause a pre-reaction pressure spike. Protocol: Add base before sealing the vial and allow the initial exotherm to dissipate.

Strategy C: Pre-Freebasing

Mechanism: Partition the salt between DCM and 1M NaOH, dry the organic layer, and evaporate to obtain the oil free base (CAS 3300-51-4).

-

Best for: Reactions sensitive to water or chloride ions (e.g., Pd-catalyzed couplings where

might poison the catalyst).

Figure 1: Decision tree for handling the hydrochloride salt in microwave synthesis.

Experimental Protocols

Protocol 1: Aqueous "Green" Synthesis of Ureas

This protocol utilizes the high solubility of the HCl salt in water to perform a rapid, solvent-free synthesis of monosubstituted ureas using Potassium Cyanate. This is a direct application of the method described by McGill University researchers [1].

-

Reaction:

-

Target Product: 1-(4-(trifluoromethyl)benzyl)urea.

Reagents:

-

(4-(Trifluoromethyl)phenyl)methanamine HCl (1.0 mmol, 211 mg)

-

Potassium Cyanate (KOCN) (1.5 mmol, 122 mg)

-

Deionized Water (3.0 mL)

Step-by-Step:

-

Loading: In a 10 mL microwave process vial, dissolve the amine hydrochloride and potassium cyanate in 3.0 mL of water. A magnetic stir bar is essential.

-

Sealing: Cap the vial. (Note: No exothermic neutralization occurs here as KOCN is a weak base; pressure is safe).

-

Microwave Parameters:

-

Temp: 120°C

-

Time: 15 minutes

-

Mode: Dynamic (High Absorption)

-

Pressure Limit: 15 bar (Water generates ~2 bar at 120°C).

-

-

Workup: Cool the vial to room temperature. The urea product is typically less soluble than the starting material and may precipitate as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

), dry over -

Yield Expectation: >85%.

Protocol 2: Multicomponent Ugi-Zhu Reaction

This protocol synthesizes complex peptidomimetic scaffolds. It requires in situ neutralization because the Ugi reaction involves an equilibrium with the free amine and the imine. Based on methodologies for heterocyclic synthesis [2].

-

Reaction: Amine + Aldehyde + Isocyanide + Carboxylic Acid

Reagents:

-

(4-(Trifluoromethyl)phenyl)methanamine HCl (1.0 mmol)

-

Benzaldehyde (1.0 mmol) (or aldehyde of choice)

-

Propionic Acid (1.0 mmol)

-

tert-Butyl Isocyanide (1.0 mmol)

-

Base: Triethylamine (TEA) (1.2 mmol) – Critical for liberating the amine.

-

Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) (3 mL). TFE is known to accelerate Ugi reactions.

Step-by-Step:

-

Pre-mixing (Imine Formation): In the MW vial, add the Amine HCl, TEA, Aldehyde, and Solvent. Stir at Room Temp for 5 minutes. This allows the free amine to form the imine with the aldehyde.

-

Addition: Add the Carboxylic Acid and Isocyanide.

-

Microwave Parameters:

-

Temp: 100°C

-

Time: 10 - 20 minutes

-

Pre-stirring: 30 seconds (inside reactor before heating).

-

-

Workup: Evaporate the solvent (MeOH/TFE) under reduced pressure.

-

Purification: The residue is usually purified via Flash Chromatography (Hexane/EtOAc).

-

Note: If using Toluene (as in some Ugi-Zhu variations), ensure the Amine HCl is fully neutralized and the free base is soluble before heating.

Protocol 3: Solvent-Free Direct Amidation

Direct reaction between the amine and a carboxylic acid without coupling reagents, driven by thermal dehydration. This utilizes the "superheating" capability of microwaves [3].

-

Reaction:

Reagents:

-

(4-(Trifluoromethyl)phenyl)methanamine HCl (1.0 mmol)

-

Stearic Acid (or similar fatty acid) (1.0 mmol)

-

Base: DIPEA (1.1 mmol) - Required to neutralize the HCl.

Step-by-Step:

-

Loading: Place the solid Acid and Amine HCl in the vial. Add the DIPEA.

-

Mixing: The mixture will likely be a paste. No solvent is added.

-

Microwave Parameters:

-

Temp: 140°C - 150°C

-

Time: 20 - 30 minutes

-

Absorber: Since the reaction is solvent-free, the polar reagents themselves absorb the energy. If heating is slow, add a "doping" agent (1 drop of ionic liquid or graphite stir bar) to initiate heating.

-

-

Workup: Dissolve the melt in DCM, wash with 1M HCl (to remove unreacted amine/DIPEA) and Sat.

(to remove unreacted acid). -

Yield: Moderate to High (60-80%).

Visualizing the Reaction Landscape

Figure 2: Synthetic pathways for (4-(Trifluoromethyl)phenyl)methanamine HCl.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Vial Overpressure | Exothermic neutralization of HCl salt. | Add base (DIPEA/TEA) to the open vial and stir for 2 mins before capping. |